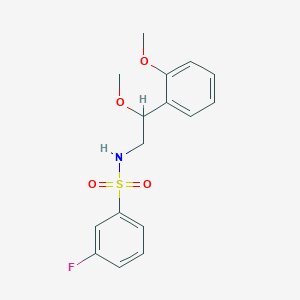

3-fluoro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzenesulfonamide

Description

3-Fluoro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a fluorine substituent at the 3-position of the benzene ring and a methoxy-substituted ethylamine side chain. The methoxy groups likely enhance solubility and membrane permeability, while the fluorine atom may influence electronic properties and binding affinity .

Properties

IUPAC Name |

3-fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO4S/c1-21-15-9-4-3-8-14(15)16(22-2)11-18-23(19,20)13-7-5-6-12(17)10-13/h3-10,16,18H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOAIOVNLASTOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=CC(=C2)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzenesulfonamide typically involves multiple steps, including the introduction of the fluorine atom and the formation of the benzenesulfonamide structure. One common approach is to start with a suitable aromatic precursor, followed by electrophilic aromatic substitution to introduce the fluorine atom.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups .

Scientific Research Applications

Chemical Research Applications

1.1 Synthesis Building Block

- This compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. Its structure allows for various functional group modifications, which are essential in the development of new chemical entities.

1.2 Reagent in Organic Reactions

- 3-fluoro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzenesulfonamide is utilized as a reagent in various organic reactions, including electrophilic aromatic substitutions and nucleophilic additions. The introduction of the fluorine atom can enhance the electrophilicity of adjacent carbon atoms, leading to more efficient reaction pathways .

Biological Research Applications

2.1 Drug Development

- The compound's interaction with biological molecules positions it as a candidate for drug development, particularly in targeting specific enzymes or receptors. The sulfonamide group is known for its ability to form hydrogen bonds, which can improve binding affinity to biological targets .

2.2 Antimicrobial Activity

- Preliminary studies suggest that this compound exhibits antimicrobial properties. Its structure may contribute to inhibiting bacterial growth, making it a potential candidate for developing new antibiotics .

2.3 Anticancer Potential

- Research indicates that this compound may have anticancer properties due to its ability to interfere with cellular signaling pathways involved in tumor growth. Further investigation into its mechanism of action could reveal its efficacy against various cancer types .

Industrial Applications

3.1 Specialty Chemicals Production

- In industrial settings, this compound can be used to produce specialty chemicals with tailored properties for specific applications. This includes the synthesis of materials that require unique thermal or chemical stability .

3.2 Material Science

- The compound's properties make it suitable for applications in material science, particularly in creating polymers or coatings that exhibit enhanced performance characteristics due to the presence of fluorine and methoxy groups .

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the applications and effectiveness of this compound:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and methoxy groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The sulfonamide group may participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and physical properties of the target compound with analogs:

Key Observations :

- Fluorine Position : The 3-fluoro substitution in the target compound and 1h () may favor interactions with hydrophobic pockets in enzyme targets, whereas 4-fluoro (1d) or chloro (MMV665914) substituents show divergent activities .

- Melting Points : Lower melting points (e.g., 118–120°C for 1h) correlate with less crystalline structures, possibly enhancing bioavailability .

Pharmacokinetic and Toxicological Considerations

Biological Activity

3-Fluoro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula . The presence of the fluoro group and methoxy substituents is significant for its biological activity.

Antibacterial Activity

Research has indicated that sulfonamide derivatives exhibit varying degrees of antibacterial activity. The compound has been evaluated against several bacterial strains:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

Minimum Inhibitory Concentration (MIC) values were determined to assess its efficacy. For instance, a study found that certain related compounds exhibited MIC values ranging from 4.69 to 22.9 µM against Gram-positive bacteria, suggesting moderate to good antibacterial potential .

Antifungal Activity

The antifungal activity of this compound has also been explored. In vitro studies have shown effectiveness against fungal strains such as Candida albicans and Fusarium oxysporum , with MIC values indicating promising antifungal properties .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of sulfonamide derivatives, including this compound, revealed significant antimicrobial activity. The compound was tested alongside other derivatives, and results showed that it inhibited the growth of both bacterial and fungal strains effectively at concentrations below 100 µM.

Case Study 2: Mechanistic Insights

Molecular modeling studies have provided insights into the binding interactions of this compound with bacterial enzymes. The docking studies indicated strong interactions with target sites, which could explain its inhibitory effects on bacterial growth. The presence of the methoxy groups was found to enhance binding affinity due to increased hydrophobic interactions with the enzyme active sites .

Comparative Data Table

Q & A

Q. What are the common synthetic routes and critical reaction conditions for synthesizing 3-fluoro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzenesulfonamide?

The synthesis involves multi-step reactions, starting with sulfonamide bond formation via nucleophilic substitution. Key steps include:

- Introducing fluoro and methoxy groups through SNAr (nucleophilic aromatic substitution) under anhydrous conditions.

- Coupling the ethyl-linked aromatic moieties using bases like triethylamine to neutralize HCl byproducts. Critical conditions:

- Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for solubility.

- Temperature control (0–5°C) during acid-sensitive steps to prevent hydrolysis.

- Stoichiometric optimization of intermediates to avoid over-sulfonation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which spectroscopic methods are most effective for structural characterization, and what key spectral markers should be prioritized?

- ¹H/¹³C NMR : Focus on sulfonamide NH (δ ~10–12 ppm), aromatic protons near electron-withdrawing fluoro groups (δ ~7.5–8.5 ppm), and methoxy signals (δ ~3.8–4.0 ppm).

- IR Spectroscopy : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns for chlorine/fluorine.

- X-ray Crystallography : Resolve stereochemical ambiguities in the ethyl bridge and confirm crystal packing .

Advanced Research Questions

Q. How can reaction yields be optimized when side reactions compete during sulfonamide bond formation?

- Kinetic Control : Slow addition of sulfonyl chloride to the amine component at 0°C to minimize dimerization.

- Scavengers : Use molecular sieves to sequester water in anhydrous DCM.

- Base Selection : Triethylamine (Et₃N) maintains pH 8–9, enhancing nucleophilicity without promoting hydrolysis.

- Real-Time Monitoring : TLC (Rf tracking) or in-situ IR halts the reaction at ~85–90% conversion. Post-reaction, ice-water quenching and ethyl acetate extraction improve purity .

Q. What methodological strategies are recommended for structure-activity relationship (SAR) studies targeting NLRP3 inflammasome inhibition?

- Analog Synthesis : Modify substituents systematically:

- Fluorine position (meta vs. para on benzene).

- Methoxy group bulkiness (e.g., OMe → OEt).

- Ethyl bridge substitution (e.g., methyl branching).

- Biological Assays :

- Enzyme inhibition (IC₅₀) via fluorescence-based assays (e.g., ATPase activity).

- Cellular NLRP3 inhibition in THP-1 macrophages (IL-1β ELISA).

- Computational Docking : AutoDock Vina or Schrödinger Suite maps interactions with NLRP3’s NACHT domain.

Correlate Hammett σ values of substituents with activity trends to identify critical pharmacophores .

- Computational Docking : AutoDock Vina or Schrödinger Suite maps interactions with NLRP3’s NACHT domain.

Q. How should contradictions in reported biological activity data across assay systems be resolved?

- Standardized Protocols : Repeat antimicrobial MIC assays using CLSI guidelines with controlled purity (HPLC ≥98%).

- Counter-Screens : Test against isoform enzymes (e.g., NLRP1 vs. NLRP3) to assess selectivity.

- Direct Binding Validation : Use isothermal titration calorimetry (ITC) to measure affinity, bypassing cellular metabolism confounders.

- Structural Controls : Compare with pharmacopeia standards (e.g., MCC950) to validate assay conditions .

Data Contradiction Analysis

Q. How can researchers address discrepancies in solubility and bioavailability predictions for this compound?

- Experimental LogP : Measure via shake-flask method (octanol/water) rather than relying on computational tools.

- Solubility Profiling : Use HPLC-UV to quantify solubility in PBS (pH 7.4) and simulated gastric fluid.

- Permeability Assays : Parallel Artificial Membrane Permeability Assay (PAMPA) identifies false positives from predictive models. Cross-validate with in vivo PK studies in rodent models .

Methodological Best Practices

Q. What analytical workflows are recommended for resolving diastereomeric mixtures in the ethyl bridge?

- Chiral HPLC : Use polysaccharide-based columns (Chiralpak AD-H) with hexane/isopropanol gradients.

- Dynamic NMR : Analyze variable-temperature ¹H NMR to detect coalescence of diastereomer signals.

- VCD Spectroscopy : Compare experimental and computed vibrational circular dichroism spectra for absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.